2-Carbomethoxy-5-methyl-pyrazine-4-oxide
Overview
Description
2-Carbomethoxy-5-methyl-pyrazine-4-oxide is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a carbomethoxy group at position 2, a methyl group at position 5, and an oxide group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide typically involves the reaction of 5-methyl-2-pyrazinoic-4-oxide with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-5-methyl-pyrazine-4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbomethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Carbomethoxy-5-methyl-pyrazine-4-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-methylpyrazine
- 2-Methyl-5-ethylpyrazine
- 2-Hydroxymethyl-5-methylpyrazine-4-oxide
Uniqueness
2-Carbomethoxy-5-methyl-pyrazine-4-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8-6(4-9(5)11)7(10)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONRECZQTWXPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469904 | |
Record name | Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74416-38-9 | |
Record name | Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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